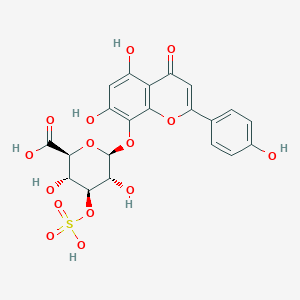
Pseudosemiglabrin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pseudosemiglabrin is a natural product found in Tephrosia purpurea and Tephrosia nubica with data available.
Applications De Recherche Scientifique
Anticancer Properties and Cytotoxicity
Pseudosemiglabrin, isolated from Tephrosia apollinea, has shown notable anticancer properties. The compound was tested for its cytotoxicity against various cancer cell lines, including leukemia, prostate, and breast cancer, and exhibited significant antiproliferative effects. Importantly, this compound displayed selective toxicity, meaning it affected cancer cells while sparing normal cells, indicating its potential as a chemotherapeutic agent. The stereochemical structure of this compound was confirmed through comprehensive spectroscopic methods and X-ray crystallographic analysis, ensuring the accuracy of the studies and the reliability of the results (Majid, 2018), (Hassan et al., 2014).
Biochemical Transformation and Structural Analysis
Microbial Transformation and Structural Elucidation
this compound was obtained through the microbial transformation of glabratephrin by Aspergillus niger. This process involved a structural transformation from a spiro into a fused system, indicating the dynamic nature and potential chemical versatility of this compound. The transformed compound's structure was thoroughly analyzed using advanced NMR studies and mass spectrometry, providing a clear understanding of its molecular framework (Mohamed, Khalafallah, & Yousof, 2008).
Chemical Biomarkers and Plant Analysis
Quantification in Plant Analysis
A novel methodology using High Performance Thin Layer Chromatography (HPTLC) was developed for the determination and quantification of this compound in Tephrosia apollinea. This approach allows for rapid screening of active components and is beneficial for analyzing and ensuring the quality of raw materials and formulations containing Tephrosia species. It underscores the relevance of this compound as a major component in Tephrosia apollinea and aids in understanding its distribution and concentration in different parts of the plant (Hassan & Hamil, 2020).
Propriétés
Formule moléculaire |
C23H20O6 |
|---|---|
Poids moléculaire |
392.4 g/mol |
Nom IUPAC |
[(12S,15S,16R)-14,14-dimethyl-6-oxo-4-phenyl-3,11,13-trioxatetracyclo[8.6.0.02,7.012,16]hexadeca-1(10),2(7),4,8-tetraen-15-yl] acetate |
InChI |
InChI=1S/C23H20O6/c1-12(24)26-21-19-18-16(28-22(19)29-23(21,2)3)10-9-14-15(25)11-17(27-20(14)18)13-7-5-4-6-8-13/h4-11,19,21-22H,1-3H3/t19-,21+,22+/m1/s1 |
Clé InChI |
XTIQPKJOGKMOSY-HJNYFJLDSA-N |
SMILES isomérique |
CC(=O)O[C@H]1[C@@H]2[C@@H](OC3=C2C4=C(C=C3)C(=O)C=C(O4)C5=CC=CC=C5)OC1(C)C |
SMILES canonique |
CC(=O)OC1C2C(OC3=C2C4=C(C=C3)C(=O)C=C(O4)C5=CC=CC=C5)OC1(C)C |
Synonymes |
pseudosemiglabrin pseudosemiglabrin, (7aalpha,10alpha,10aalpha)-(-)-isomer semiglabrin |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



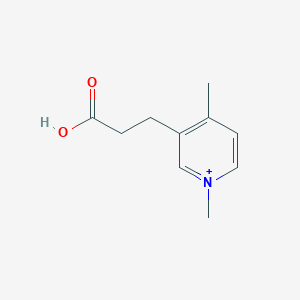
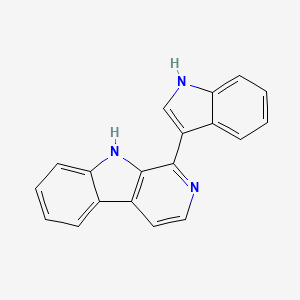
![(3R,4R)-4-hydroxy-8-methoxy-3-methyl-3,4-dihydro-2H-benzo[a]anthracene-1,7,12-trione](/img/structure/B1251478.png)
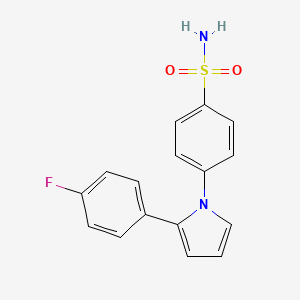


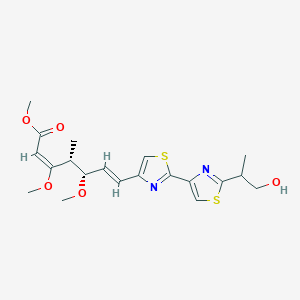
![N-{4-(Biphenyl-2-ylmethoxy)-1-[2-(4-fluoro-benzoyl)-benzoyl]-pyrrolidin-2-ylmethyl}-4-(2,4-dioxo-thiazolidin-5-ylidenemethyl)-benzamide](/img/structure/B1251486.png)
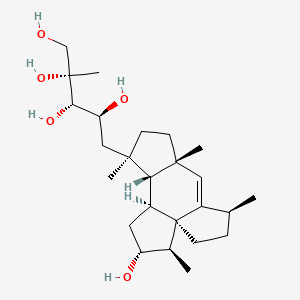

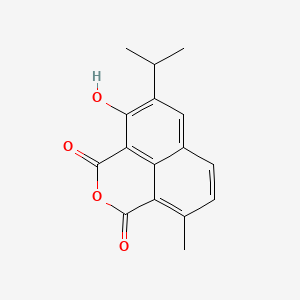

![1,9-Dimethyl-3H-pyrazolo[1,2-a]benzo](/img/structure/B1251498.png)
